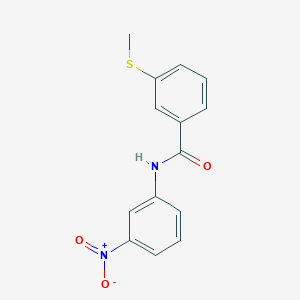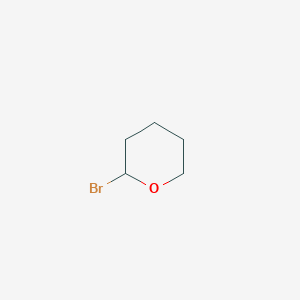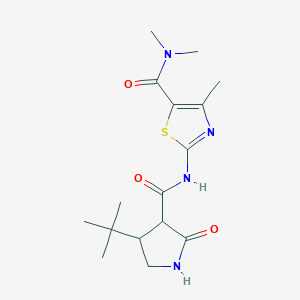
N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Chemical Properties
- This compound and its derivatives are involved in the synthesis of p-aminobenzoic acid diamides. These processes demonstrate the compound's utility in generating diamides through reactions with chlorides of N-substituted p-aminobenzoic acids, highlighting its role in the synthesis of bioactive molecules (A. A. Agekyan & G. G. Mkryan, 2015).
Bioactivity and Medicinal Applications
- Research into closely related structures has led to the discovery of compounds with significant antiviral, anticancer, and anti-inflammatory properties. For instance, derivatives have been evaluated for their cytotoxicity and antiviral activity against a range of RNA and DNA viruses, demonstrating the potential medicinal applications of these compounds (N. Desideri et al., 2019).
Role in Inflammation and Analgesic Research
- The structural analogs of this compound have been explored for their roles in inhibiting cyclooxygenase and 5-lipoxygenase activities, showing potential as dual-action anti-inflammatory agents. Such studies underscore the compound's relevance in developing new therapeutics for inflammation and pain management (E. Knight et al., 1996).
Properties
IUPAC Name |
N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-3-(4-methylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5S/c1-28-21-6-4-3-5-20(21)23(13-15-29-16-14-23)17-24-22(25)12-9-18-7-10-19(11-8-18)30(2,26)27/h3-8,10-11H,9,12-17H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJIPEOJBQKOPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)CCC3=CC=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate](/img/structure/B2994437.png)


![ethyl 2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2994443.png)
![(E)-3-(2-methylfuran-3-yl)-6-(3-methylstyryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2994445.png)

![3,4-difluoro-N-{[8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide](/img/structure/B2994447.png)
![8-(3-((2-fluorophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2994450.png)
![N-(3-chloro-4-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2994452.png)
![N-(4-nitrophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2994454.png)
![N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B2994455.png)
![Methyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxypropanoate](/img/structure/B2994456.png)

![Pyrazolo[1,5-a]pyrimidine-6-carbonitrile;hydrochloride](/img/structure/B2994459.png)
